molecular formula C14H15NO2 B12616245 1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one CAS No. 918785-19-0

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one

Cat. No.: B12616245
CAS No.: 918785-19-0
M. Wt: 229.27 g/mol
InChI Key: UFVNCHKCDSLMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from an ethyl-substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and hydroxylation.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated alkyl chain.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic acid: An intermediate in the kynurenine pathway of tryptophan metabolism.

Uniqueness

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

918785-19-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-ethyl-3-hydroxy-4-prop-2-enylquinolin-2-one

InChI

InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15(4-2)14(17)13(11)16/h3,5-6,8-9,16H,1,4,7H2,2H3

InChI Key

UFVNCHKCDSLMKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.